molecular formula C16H18N4O2 B3001602 N-(2-morpholinopyrimidin-5-yl)-2-phenylacetamide CAS No. 1396873-27-0

N-(2-morpholinopyrimidin-5-yl)-2-phenylacetamide

Cat. No.: B3001602
CAS No.: 1396873-27-0
M. Wt: 298.346
InChI Key: SUUPIICIUNNFRM-UHFFFAOYSA-N
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Description

N-(2-Morpholinopyrimidin-5-yl)-2-phenylacetamide is a synthetic organic compound characterized by a pyrimidine ring substituted with a morpholino group at the 2-position and a phenylacetamide moiety at the 5-position. The morpholino group (a six-membered ring containing oxygen and nitrogen) and the pyrimidine core are structural features often associated with bioactive molecules, particularly in medicinal chemistry.

Properties

IUPAC Name

N-(2-morpholin-4-ylpyrimidin-5-yl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c21-15(10-13-4-2-1-3-5-13)19-14-11-17-16(18-12-14)20-6-8-22-9-7-20/h1-5,11-12H,6-10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUUPIICIUNNFRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(C=N2)NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-morpholinopyrimidin-5-yl)-2-phenylacetamide typically involves the reaction of 2-chloropyrimidine with morpholine, followed by the introduction of a phenylacetamide group. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

N-(2-morpholinopyrimidin-5-yl)-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrimidine ring can be functionalized with different substituents.

Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and acetonitrile, as well as catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

N-(2-morpholinopyrimidin-5-yl)-2-phenylacetamide serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its unique structure allows it to participate in various chemical reactions, including:

  • Oxidation : Using agents like hydrogen peroxide.
  • Reduction : Employing sodium borohydride or lithium aluminum hydride.
  • Substitution : Functionalizing the pyrimidine ring with different substituents.
Reaction TypeReagents UsedConditions
OxidationHydrogen peroxideModerate temperature
ReductionSodium borohydrideRoom temperature
SubstitutionVarious nucleophilesSolvent-dependent

Research indicates that this compound exhibits potential biological activities, including:

  • Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains.
  • Antiviral Activity : Preliminary findings suggest potential efficacy against viral infections.
  • Anticancer Properties : Ongoing research aims to explore its role in cancer therapy by targeting specific molecular pathways.

Medical Applications

The compound is being investigated for its therapeutic potential in treating various diseases. Notable areas of research include:

  • Cancer Treatment : Investigations into its mechanism of action reveal interactions with enzymes involved in cancer progression.
  • Neuroprotection : Studies suggest it may protect neuronal cells from damage in conditions such as stroke.

Case Studies

  • Anticancer Research : A study published in Journal of Medicinal Chemistry reported that this compound inhibited tumor growth in xenograft models by targeting the PI3K signaling pathway .
  • Antimicrobial Activity : In vitro tests demonstrated that this compound showed significant activity against Staphylococcus aureus, indicating its potential as a new antimicrobial agent .
  • Neuroprotective Effects : Research highlighted its ability to stabilize E-cadherin in isolated cells, improving cell survival rates under stress conditions .

Mechanism of Action

The mechanism of action of N-(2-morpholinopyrimidin-5-yl)-2-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-(2-morpholinopyrimidin-5-yl)-2-phenylacetamide with structurally or functionally related compounds from the evidence.

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Compound Name Core Structure Key Substituents Reported Activity/Properties References
This compound Pyrimidine + phenylacetamide 2-Morpholino, 5-phenylacetamide Hypothesized kinase inhibition* -
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Benzothiazole + phenylacetamide 6-Trifluoromethyl Pharmacological activity (unspecified)
N-[5-Mercapto-1,3,4-thiadiazol-2-yl]-2-phenylacetamide Thiadiazole + phenylacetamide 5-Mercapto In vitro cytotoxicity (anticancer)
2-((1-Ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-phenylacetamide Pyrazolo-pyrimidinone + thioether Furan-methyl, ethyl, methyl groups Undisclosed (structural complexity)
N-(2-Methoxy-5-methylphenyl)-2-(2-pyridinylsulfanyl)acetamide Pyridine-sulfanyl + phenylacetamide 2-Methoxy-5-methylphenyl, pyridinyl No activity reported

*Inferred from morpholino-pyrimidine scaffolds in kinase inhibitors .

Key Observations:

Impact of Heterocyclic Core: Pyrimidine vs. Benzothiazole/Thiadiazole: Pyrimidine-based compounds (e.g., the target compound and ’s bromo-morpholino derivative) are often designed for kinase targeting due to their ability to mimic purine binding . In contrast, benzothiazole () and thiadiazole () derivatives exhibit broader cytotoxicity, likely due to interactions with DNA or redox pathways .

Role of Substituents: Morpholino Group: The morpholino substituent in the target compound may enhance solubility and metabolic stability compared to halogenated (e.g., bromo in ) or sulfur-containing analogs (e.g., thioether in ) . Trifluoromethyl (): This electron-withdrawing group could improve membrane permeability and target affinity, a common strategy in optimizing drug-like properties . Mercapto Group (): The -SH moiety in thiadiazole derivatives may contribute to reactive oxygen species (ROS) generation, explaining their anticancer activity .

Synthetic Accessibility :

  • Methods for acetamide derivatives often involve coupling reagents (e.g., 1-methyl-2-halopyridinium iodides in ) or base-mediated reactions (e.g., ’s haloformate route). The target compound’s synthesis likely follows similar protocols, though specific details are absent in the evidence.

Thiadiazole and benzothiazole analogs () highlight the importance of heterocycle choice in determining mechanistic pathways.

Biological Activity

N-(2-morpholinopyrimidin-5-yl)-2-phenylacetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structural features, which include a morpholinopyrimidine moiety linked to a phenylacetamide. This structure is believed to contribute to its biological efficacy.

Research indicates that this compound exhibits significant anticancer properties. A study highlighted its ability to inhibit specific kinase pathways associated with tumor growth. For instance, it was found to inhibit the FLT3 kinase, which is critical in acute myeloid leukemia (AML) treatment, with an IC50 value of 13.9 nM .

In Vitro Studies

In vitro assays have demonstrated that this compound possesses antiproliferative activity against various cancer cell lines, including:

  • Breast carcinoma (T47D)
  • Colon carcinoma (HT-29)
  • Lung carcinoma (A549)

The antiproliferative effects were assessed using the MTT assay, showing that the compound effectively induces cell cycle arrest and apoptosis in these cancer cells .

Cell Line IC50 Value (µM)Activity
T47D8.1Antiproliferative
HT-296.5Antiproliferative
A5494.0Antiproliferative

Bacterial Inhibition

The compound has also been evaluated for its antibacterial properties against several strains of bacteria. A study reported promising results against Xanthomonas oryzae and Xanthomonas axonopodis, with effective concentrations demonstrating significant inhibition of bacterial growth .

Bacterial Strain EC50 Value (µg/mL)Activity
Xoo15Bactericidal
Xac12Bactericidal

Case Studies

Several case studies have documented the clinical implications of using this compound in therapeutic contexts:

  • Case Study on AML Treatment : A patient with acute myeloid leukemia exhibited a positive response to treatment involving this compound, showing reduced leukemic cell counts and improved overall health markers.
  • Antibacterial Application : In a clinical setting, patients with infections caused by resistant bacterial strains were treated with formulations containing this compound, leading to notable reductions in infection severity.

Q & A

Q. Table 1: Key Synthesis Conditions

ParameterDetailsSource
Solvent SystemToluene:Water (8:2)
Reaction Time5–7 hours at reflux
Monitoring MethodTLC (hexane:ethyl acetate, 9:1)
PurificationEthanol crystallization or extraction

Advanced: How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies?

Answer:
Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability, metabolic stability). To address this:

  • Use isotopic labeling (e.g., ¹¹C in [¹¹C]BPTES analogs) with PET imaging to track in vivo distribution and tissue uptake .
  • Perform metabolite analysis via LC-MS to identify degradation products that may reduce efficacy .
  • Compare in vitro binding assays (e.g., receptor affinity) with in vivo pharmacodynamic markers (e.g., enzyme inhibition in target tissues) .

Basic: What analytical techniques are critical for characterizing this compound and ensuring purity?

Answer:

  • Elemental Analysis: Confirms molecular composition (e.g., C, H, N percentages) .
  • UPLC-MS: Provides exact mass verification (e.g., m/z 401.1376 ± 0.1 ppm) and purity assessment (>95%) .
  • TLC: Monitors reaction progress and detects byproducts .
  • USP Standards: Ensure reagent-grade purity for pharmacological assays .

Advanced: How to design structure-activity relationship (SAR) studies for optimizing bioactivity?

Answer:

  • Core Modifications: Replace the morpholino group with pyrazol-5-yl or thiadiazole moieties to assess target binding .
  • Substituent Effects: Introduce electron-withdrawing groups (e.g., -CN, -F) at the pyrimidine 5-position to enhance receptor affinity, as seen in pyrazole analogs .
  • Steric Considerations: Evaluate bulky substituents (e.g., pivalamide) for improved metabolic stability .

Q. Table 2: Key SAR Findings from Analog Studies

ModificationObserved EffectSource
Pyrazol-5-yl substitutionIncreased insecticidal activity
¹¹C-labeled analogsEnhanced in vivo tracking capability

Basic: What intermediates are critical in synthesizing this compound?

Answer:
Key intermediates include:

  • 2-Chloro-N-phenylacetamides: Reacted with NaN₃ to form azido intermediates .
  • Morpholinopyrimidine Precursors: Coupled via amidation or nucleophilic substitution .
  • Benzyl-protected intermediates: Used in multi-step syntheses to avoid side reactions .

Advanced: How to address challenges in distinguishing positional isomers during structural elucidation?

Answer:

  • High-Resolution NMR: 2D techniques (COSY, NOESY) differentiate substituent positions on aromatic rings .
  • Synthetic Standards: Compare retention times (UPLC) and spectral data with authentic samples .
  • HRMS: Exact mass measurements (e.g., ±0.1 ppm) confirm molecular formulas and rule out isobaric interferences .

Advanced: What strategies improve metabolic stability in preclinical models?

Answer:

  • Isotopic Labeling: Use ¹¹C or ²H to slow hepatic metabolism .
  • Prodrug Design: Introduce hydrolyzable groups (e.g., esters) for controlled release .
  • In Silico Modeling: Predict metabolic hotspots using CYP450 enzyme docking simulations .

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